molecular formula C14H20FNO2 B8091523 (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid

(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid

Cat. No.: B8091523
M. Wt: 253.31 g/mol
InChI Key: MITDXBUPTRYPHD-LBPRGKRZSA-N
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Description

(S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid (CAS: 2165598-22-9) is a fluorinated amino acid derivative with the molecular formula C₁₄H₂₀FNO₂ and a molecular weight of 253.31 g/mol . Its structure features a benzyl(methyl)amino group at position 2 of the pentanoic acid backbone, along with fluorine and methyl substituents at position 4. This compound is primarily used in biochemical and pharmacological research, with strict storage guidelines: -80°C for 6 months or -20°C for 1 month to ensure stability.

Properties

IUPAC Name

(2S)-2-[benzyl(methyl)amino]-4-fluoro-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-14(2,15)9-12(13(17)18)16(3)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITDXBUPTRYPHD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N(C)CC1=CC=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a preparation of α-aminonitriles, followed by hydrolysis to yield the desired amino acid . The reaction typically involves the condensation of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale Strecker synthesis or other methods such as electrosynthesis, which is a greener route for the preparation of amides . Electrosynthesis offers the advantage of being more sustainable and environmentally friendly compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Thiols, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid has been investigated for its potential therapeutic effects. Notable applications include:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. This suggests potential applications in treating inflammatory diseases .
  • Anti-cancer Properties : In vivo studies using xenograft models have shown that this compound can significantly reduce tumor size. The mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further development in oncology .

Biochemical Research

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Modulation : Research indicates that it may influence the activity of enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders .
  • Neurotransmitter Receptor Interaction : The compound is also being studied for its effects on neurotransmitter receptors, which could have implications for neuropharmacology and the treatment of neurological disorders .

Material Science

In addition to biological applications, this compound is utilized in the development of new materials:

  • Polymer Synthesis : It serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity .

Case Study 1: Anti-Cancer Activity

A study involving xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. Mechanistic studies suggested that this effect is mediated through apoptosis induction in cancer cells.

Case Study 2: Inflammation Reduction

In a model of acute inflammation, this compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Primary Application
(S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid 2165598-22-9 C₁₄H₂₀FNO₂ 253.31 Benzyl(methyl)amino (C₂), fluoro (C₄), methyl (C₄) -80°C (6 months), -20°C (1 month) Research
(S)-2-Amino-4-fluoro-4-methylpentanoic acid 857026-04-1 C₆H₁₂FNO₂ 161.17 Amino (C₂), fluoro (C₄), methyl (C₄) Not specified Pharmaceutical ingredient
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid N/A C₁₃H₂₃FNO₄ 276.33 Boc-protected methylamino (C₂), fluoro (C₄), methyl (C₄) Not specified Synthetic intermediate
(2S)-2-Amino-4-methyl-4-phenylpentanoic acid N/A C₁₂H₁₇NO₂ 207.27 Amino (C₂), methyl (C₄), phenyl (C₄) Not specified Biochemical studies
(2S)-2-Chloro-4-methylpentanoic acid N/A C₆H₁₁ClO₂ 150.60 Chloro (C₂), methyl (C₄) Not specified Chemical synthesis
Key Observations:
  • Substituent Effects on Molecular Weight: The benzyl(methyl)amino group in the target compound increases its molecular weight significantly compared to simpler analogs like (S)-2-amino-4-fluoro-4-methylpentanoic acid (253.31 vs. 161.17 g/mol) .
  • Fluorine vs. Chlorine: Replacement of fluorine with chlorine (e.g., in (2S)-2-chloro-4-methylpentanoic acid) reduces molecular weight but alters electronegativity and reactivity .
  • Protective Groups: The Boc-protected analog (C₁₃H₂₃FNO₄) demonstrates how protective groups enhance stability during synthetic processes .

Functional and Application Differences

Research vs. Pharmaceutical Use
  • The target compound is restricted to research applications, reflecting its specialized role in studying fluorinated amino acid interactions . In contrast, (S)-2-amino-4-fluoro-4-methylpentanoic acid is listed as a pharmaceutical ingredient, likely due to its simpler structure and lower steric hindrance .
Solubility and Handling
  • The target compound requires heating to 37°C and sonication for solubility, indicating lower aqueous solubility compared to non-benzylated analogs . This property may limit its utility in certain in vitro assays.

Biological Activity

(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid is a chiral compound with significant biological activity attributed to its unique structure, which includes a pentanoic acid backbone, a fluorine atom, and a benzyl(methyl)amino group. This article provides a comprehensive overview of its biological activity, including interaction with various biological targets, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Chirality : The presence of a chiral center allows for different stereoisomers, which can result in varied pharmacological effects.
  • Fluorine Substitution : The fluorine atom enhances lipophilicity and may influence binding affinity to biological targets.

This compound interacts with specific molecular targets, influencing various biochemical pathways. The mechanism of action is primarily through modulation of neurotransmitter systems and potential anti-cancer properties:

  • Neurotransmitter Modulation : Compounds with similar structures often exhibit activity on neurotransmitter receptors, potentially affecting mood and cognitive functions.
  • Anticancer Activity : Studies suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameStructureUnique Features
(S)-2-Amino-3-(4-fluorophenyl)propanoic acidStructureContains a phenyl group instead of benzyl
3-Fluoro-L-alanineStructureLacks additional functional groups
(S)-N-Benzyl-1-amino-3-methylbutanamideStructureDifferent carbon chain length

This comparison highlights how this compound stands out due to its specific arrangement of functional groups that may lead to distinct biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Amination : Utilizing amine reagents to introduce the benzyl(methyl)amino group.
  • Fluorination Reactions : Employing fluorinating agents to introduce the fluorine atom at the 4-position of the pentanoic acid backbone.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against human cancer cell lines such as U-937 and SK-MEL-1. The IC50 values were calculated using MTT assays, indicating its potential as an anticancer agent .
  • Neuropharmacological Studies : Research has indicated that similar compounds can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • Imaging Applications : The compound's derivatives have been investigated for use as imaging agents in positron emission tomography (PET), particularly in visualizing tumors related to arginine metabolism .

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid?

  • Methodological Answer: To ensure enantiomeric purity, employ chiral auxiliaries or asymmetric catalysis during synthesis. For example, tert-butoxycarbonyl (Boc) protection of the amino group can prevent racemization during coupling reactions . Catalytic hydrogenation (e.g., using Pd/C under H₂) is effective for deprotecting benzyl groups while preserving stereochemistry . Chiral HPLC or polarimetry should validate enantiomeric excess (>98%) post-synthesis.

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in sulfonamide-derived amino acid analogs . Complementary techniques include ¹H/¹⁹F NMR coupling constants to assess dihedral angles and circular dichroism (CD) for chiral centers.

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer: Store the compound under inert gas (argon/nitrogen) at –20°C to prevent degradation. The fluorine substituent may increase hydrolytic stability compared to non-fluorinated analogs, but moisture-sensitive functional groups (e.g., methylamino) still require desiccants . Monitor purity via HPLC every 6 months.

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodological Answer: Contradictions may arise from impurities (e.g., residual protecting groups) or stereochemical inconsistencies. Validate synthesis protocols using mass spectrometry (HRMS) and ¹³C NMR . Re-test bioactivity in standardized assays (e.g., enzyme inhibition kinetics with Z-VAD-FMK as a positive control) . Cross-reference crystallographic data to confirm structural integrity .

Q. What computational approaches predict the fluorine atom’s impact on reactivity and binding affinity?

  • Methodological Answer: Density Functional Theory (DFT) calculations can model electrostatic potential surfaces to assess fluorine’s electron-withdrawing effects . Molecular docking studies (e.g., AutoDock Vina) compare binding modes of fluorinated vs. non-fluorinated analogs to targets like proteases or GPCRs.

Q. How can researchers optimize reaction yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer: Use low-temperature (–78°C) lithiation for fluorine introduction to minimize side reactions . Quench reactive intermediates (e.g., acyl chlorides) with mild nucleophiles (e.g., methanol). Monitor reaction progress via TLC with ninhydrin staining for amino group detection.

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